molecular formula C13H13NO3 B1621010 Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 23789-85-7

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1621010
CAS RN: 23789-85-7
M. Wt: 231.25 g/mol
InChI Key: YWXSZQRCUSJNGK-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It is a quinolone derivative, which is a class of compounds that are widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of quinolone derivatives, including Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be achieved through various synthetic methodologies. These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .


Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is characterized by a monoclinic crystal system with a = 22.886 (3) Å, b = 12.763 (2) Å, c = 8.175 (1) Å, β = 107.756 (4)° .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.25 g/mol, XLogP3-AA of 2.1, and a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Synthesis and Properties

  • Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have been synthesized and examined for their chemical properties. For example, alkaline hydrolysis of certain derivatives is accompanied by decarboxylation, resulting in compounds like 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Ukrainets et al., 2006).

Anticancer Activity

  • Research has focused on producing new derivatives of ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate to test their anticancer effects, particularly against breast cancer cell lines. Some derivatives have shown significant anticancer activity (Gaber et al., 2021).

Chemical Reactions and Structural Analysis

  • Studies have explored the reactions of ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives with various reagents, providing insights into their structural and chemical characteristics. For instance, reactions with p-toluenesulfonylhydrazide have been examined (Ukrainets et al., 2009).

Pharmacological Activities

  • The N-1-alkylated derivatives of 4-oxoquinolines, including ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, have been associated with various pharmacological activities, such as antibacterial and antiviral properties. Their structural features contribute to these activities (Batalha et al., 2019).

Halogen Bonding in Crystal Structures

  • Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives feature in studies examining O...I halogen bonding in crystal structures, which is crucial for understanding the solid-state supramolecular architecture of these compounds (Bauer et al., 2009).

Myorelaxant Activity

  • Derivatives of ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate have been synthesized and evaluated for their myorelaxant activities. Certain derivatives demonstrated concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips (Gündüz et al., 2008).

Hydrolysis Studies

  • The hydrolysis of the nitrile moiety in derivatives of ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been probed to understand the chemical shifts and reaction pathways involved (Basafa et al., 2021).

Future Directions

Quinolone derivatives, including Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, hold significant potential in medicinal chemistry. They can be explored for their therapeutic potential and may also be adaptable for the derivatization of other less reactive carboxylate species .

properties

IUPAC Name

ethyl 1-methyl-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-14(2)11-7-5-4-6-9(11)12(10)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXSZQRCUSJNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364172
Record name Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

23789-85-7
Record name Ethyl 1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23789-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Mesiti, A Maruca, V Silva, R Rocca… - European Journal of …, 2021 - Elsevier
4-Oxoquinoline derivatives have been often used in drug discovery programs due to their pharmacological properties. Inspired on chromone and 4-oxoquinoline chemical structure …
Number of citations: 9 www.sciencedirect.com
RN Adamek - 2020 - search.proquest.com
Metalloenzymes are enzymes that require one or more metal ion cofactors for catalytic activity. These enzymes have been estimated to represent up to one-third of the proteome, and …
Number of citations: 3 search.proquest.com
C Wu, P Huang, Z Sun, M Lin, Y Jiang, J Tong, C Ge - Tetrahedron, 2016 - Elsevier
A facile and efficient synthesis of 4-quinolones was described via intramolecular Houben-Hoesch reaction of β-arylamino acrylonitriles mediated by triflic anhydride in N,N-…
Number of citations: 7 www.sciencedirect.com

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